Asoprisnil ecamate

Description

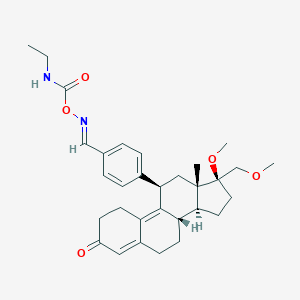

Structure

2D Structure

3D Structure

Properties

CAS No. |

163883-88-3 |

|---|---|

Molecular Formula |

C31H40N2O5 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |

InChI |

InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |

InChI Key |

XMCOWVOJIVSMEO-RCCUTSCYSA-N |

Isomeric SMILES |

CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |

Canonical SMILES |

CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |

Other CAS No. |

222732-94-7 |

Synonyms |

asoprisnil ecamate |

Origin of Product |

United States |

Mechanistic Insights into Asoprisnil Ecamate S Action

Progesterone (B1679170) Receptor Binding and Selectivity Profile

Asoprisnil (B1665293) ecamate and its primary active metabolite, asoprisnil, demonstrate a high and specific affinity for the progesterone receptor, which is fundamental to their function as SPRMs. nih.gov

Interaction Dynamics with Progesterone Receptor Subtypes

Asoprisnil ecamate and asoprisnil are potent ligands of the progesterone receptor. wikipedia.org In competitive binding assays, this compound and asoprisnil show a high relative binding affinity (RBA) for the PR, greater than that of progesterone itself. portico.org For instance, one study reported the RBA of this compound for the progesterone receptor to be 345% and that of asoprisnil to be 299%, with progesterone set at 100%. portico.org This high affinity underscores their potent ability to modulate PR activity. portico.org

Molecular Mechanisms Underlying Agonist and Antagonist Activities

The mixed agonist/antagonist profile of asoprisnil is a result of its ability to induce a unique conformational change in the progesterone receptor, which in turn leads to the differential recruitment of transcriptional coregulatory proteins. nih.govbioline.org.br

Differential Recruitment of Coactivator and Corepressor Proteins

The balance between agonist and antagonist activity of a SPRM is determined by the relative recruitment of coactivators and corepressors to the ligand-receptor complex. oup.comnih.gov Structural and in vitro studies have shown that when bound to asoprisnil, the progesterone receptor can interact with both types of coregulators. nih.gov

Specifically, asoprisnil-bound PR strongly recruits the corepressor NCoR (Nuclear Receptor Corepressor), similar to the antagonist RU486 (mifepristone). nih.gov However, unlike RU486, the binding of NCoR to the asoprisnil-PR complex can be displaced by coactivator peptides. nih.gov Asoprisnil, but not RU486, has been shown to weakly recruit the p160 family of coactivators, including SRC-1 (Steroid Receptor Coactivator-1) and AIB1 (Amplified in Breast Cancer-1). oup.comnih.gov This differential ability to recruit both corepressors and, to a lesser extent, coactivators is central to its mixed agonist-antagonist functionality. nih.govresearchgate.net The specific profile of cofactor interactions appears to be insufficient to oppose estrogenic activity in the rat uterus. nih.gov

| Compound | Corepressor Recruitment (NCoR, SMRT) | Coactivator Recruitment (SRC-1, AIB1) |

|---|---|---|

| Asoprisnil | Strong | Weak |

| RU486 (Mifepristone) | Strong | None |

| Progesterone | None | Strong |

Impact on Nuclear Receptor Conformation and Transcriptional Activity

The binding of a ligand to the ligand-binding domain (LBD) of a nuclear receptor induces a specific conformational change that dictates its activity. oup.combiorxiv.org Agonists like progesterone typically induce a conformation that facilitates the recruitment of coactivators, leading to robust gene transcription. bioline.org.br Antagonists, on the other hand, induce a conformation that favors corepressor binding, thereby silencing gene expression. oup.com

Crystal structures of the progesterone receptor LBD complexed with asoprisnil reveal a conformation distinct from that induced by progesterone. nih.gov This intermediate conformation allows for the recruitment of both coactivators and corepressors. oup.com This unique structural arrangement translates into a mixed transcriptional output. For example, in T47D breast cancer cells, asoprisnil can weakly stimulate the expression of certain progesterone-responsive genes while simultaneously antagonizing the much stronger induction by progesterone. nih.gov The orientation of the C-terminal helix (H12) of the receptor is a critical determinant of whether the ligand functions as an agonist or antagonist. biorxiv.org

Tissue-Selective Pharmacodynamic Effects

In the uterus, asoprisnil exhibits potent antiproliferative effects on the endometrium, leading to amenorrhea. oup.com This is a key therapeutic effect for conditions like endometriosis and uterine fibroids. oup.com Studies in non-human primates have shown that asoprisnil can induce endometrial atrophy even in the presence of estrogen. oup.comresearchgate.net In women with uterine fibroids, asoprisnil has been shown to reduce tumor volume without causing estrogen deprivation. oup.com These effects are consistent with a predominant antagonist or weak partial agonist activity in uterine tissue. oup.com In contrast to pure progesterone antagonists, asoprisnil does not induce labor in relevant animal models, highlighting its distinct, tissue-selective profile. oup.comnih.gov

Endometrial-Specific Modulation and Antiproliferative Mechanisms

This compound, through its active form asoprisnil, exerts potent, tissue-selective effects on the endometrium. wikipedia.orgciteab.com Its mechanism is characterized by a high binding affinity for the progesterone receptor, while having significantly less affinity for glucocorticoid and androgen receptors and no affinity for estrogen or mineralocorticoid receptors. mims.comwikipedia.org This specificity allows for a targeted antiproliferative effect on the uterine lining.

In preclinical studies involving primates, administration of this compound led to the suppression of endometrial proliferation and induced endometrial atrophy. medkoo.comresearchgate.net Histological analysis revealed a reduction in endometrial thickness, a loss of mitotic activity, and an increase in stromal cell density. researchgate.net These changes were observed in the presence of normal follicular phase estrogen levels, indicating that asoprisnil's effects are not due to estrogen deprivation. medkoo.com Further evidence of its antiproliferative action includes the suppression of cellular proliferation markers like Ki-67 in the endometrium. medkoo.com

This endometrial modulation is highly specific. Studies in nonhuman primates have shown that while asoprisnil induces these antiproliferative changes in the endometrium, it does not cause functional antiestrogenic effects in other tissues like the vagina or oviducts. medkoo.com In vitro research using cultured human uterine leiomyoma cells has further demonstrated that asoprisnil inhibits proliferation and promotes apoptosis (programmed cell death), an effect not seen in normal myometrial cells. uni.lutargetmol.com This suggests a mechanism that selectively targets abnormal or hormonally responsive uterine tissue growth.

Table 1: Receptor Binding Affinity of Asoprisnil and Related Compounds

This table shows the relative binding affinity (RBA) of this compound and its active metabolite asoprisnil compared to mifepristone (B1683876) for the progesterone and glucocorticoid receptors.

| Compound | Progesterone Receptor RBA (%) (Progesterone = 100%) | Glucocorticoid Receptor RBA (%) (Dexamethasone = 100%) |

| This compound | 345 wikipedia.org | 154 wikipedia.org |

| Asoprisnil | 299 wikipedia.org | 77 wikipedia.org |

| Mifepristone | 506 wikipedia.org | 685 wikipedia.org |

| Data sourced from receptor binding assays. wikipedia.org |

Induction of Amenorrhea via Endometrial Targeting

A primary and consistent clinical effect of this compound is the dose-dependent induction of amenorrhea (the absence of menstruation). wikipedia.orgwikipedia.org This effect is a direct consequence of its potent antiproliferative and modulatory actions on the endometrium. citeab.combioscience.co.uk By suppressing the cyclical proliferation of the endometrial lining, asoprisnil prevents the buildup and subsequent shedding of the uterine wall that constitutes menstrual bleeding.

The induction of amenorrhea occurs without a significant reduction in systemic estrogen levels, which are maintained at concentrations typical of the early follicular phase. bioscience.co.ukglpbio.com This distinguishes asoprisnil from other treatments like GnRH agonists that induce a hypoestrogenic state. The mechanism is believed to be a direct targeting of the endometrial tissue, leading to a stable, inactive, and atrophic state that is not conducive to bleeding. mims.commedkoo.com While the complete mechanism is still under investigation, it is hypothesized to involve effects on the endometrial vasculature. medkoo.commedchemexpress.com

Clinical trial data confirms the high efficacy of asoprisnil in inducing amenorrhea. In studies involving patients with endometriosis, a dose-dependent increase in amenorrhea rates was observed over a 12-week treatment period.

Table 2: Induction of Amenorrhea in Endometriosis Patients with Asoprisnil

This table illustrates the percentage of patients experiencing amenorrhea at different daily doses of asoprisnil over a 12-week period.

| Treatment Group | Percentage of Patients with Amenorrhea |

| Placebo | 0% wikipedia.org |

| Asoprisnil 5 mg | 50% wikipedia.org |

| Asoprisnil 10 mg | 71% wikipedia.org |

| Asoprisnil 25 mg | 93% wikipedia.org |

| Data from a 12-week, Phase II clinical study. wikipedia.org |

Absence of Labor-Inducing Activity in Relevant Models

A key differentiating feature of this compound's mechanism compared to pure progesterone antagonists (such as mifepristone and onapristone) is its lack of labor-inducing activity. mims.comwikipedia.orgciteab.com Progesterone is essential for maintaining pregnancy, and its withdrawal or blockade typically leads to uterine contractions and parturition.

Studies in pregnant guinea pigs, a relevant animal model for assessing parturition, have shown that asoprisnil is largely ineffective at inducing labor. mims.commedkoo.com Even at high doses, asoprisnil demonstrated only marginal, non-dose-dependent effects in mid-term pregnancy and was completely ineffective at inducing preterm labor. wikipedia.orgmedkoo.com This is in stark contrast to pure antiprogestins, which are highly effective in inducing labor in this model. medkoo.com

This absence of labor-inducing potential is attributed to asoprisnil's mixed progesterone agonist/antagonist profile. wikipedia.orgmedkoo.com Research suggests an inverse relationship between a compound's progestational (agonist) activity and its ability to induce labor. wikipedia.orgmedkoo.com Asoprisnil, being one of the more agonistic SPRMs in its class, provides sufficient progestational support to the pregnant uterus to prevent the onset of labor, highlighting its functional selectivity. wikipedia.orgglpbio.com

Future Directions in Progesterone Receptor Modulator Research and Development

Strategies for Addressing Endometrial Safety Risks in Novel SPRM Design

A primary hurdle in the long-term use of SPRMs is the potential for adverse endometrial changes. nih.govnih.gov Uninterrupted treatment with some SPRMs has been associated with an increase in endometrial thickness. nih.gov While often benign, these changes can necessitate invasive diagnostic procedures to rule out malignancy. nih.gov The development of asoprisnil (B1665293) was discontinued (B1498344) in Phase III trials due to such endometrial concerns. wikipedia.org

Future strategies to mitigate these risks are centered on designing novel SPRMs with a more favorable endometrial profile. The ideal SPRM would induce an antiproliferative effect on the endometrium without causing abnormal thickening or other undesirable changes. portico.org Research is focused on developing compounds that can achieve a mitotically resting endometrium. researchgate.net

One approach involves modulating the balance of progesterone (B1679170) receptor agonist and antagonist activity. Asoprisnil itself demonstrated a unique profile with more PR-agonistic than antagonistic properties in certain preclinical models. frontiersin.org Fine-tuning this balance in next-generation molecules may lead to a desirable antiproliferative effect on the endometrium while avoiding the issues that halted asoprisnil's development. Long-term safety will need to be established in large-scale clinical trials. oup.com

Development of Next-Generation Tissue-Selective SPRMs with Enhanced Profiles

The concept of tissue selectivity is central to the development of all selective receptor modulators, including SPRMs. oup.com The goal is to create compounds that exert desired effects in specific target tissues, such as the uterus for treating fibroids and endometriosis, while having neutral or beneficial effects elsewhere. oup.comoup.com Asoprisnil was noted for its endometrial selectivity in primates and humans, inducing antiproliferative effects in the endometrium and breast. oup.comoup.com

The next generation of SPRMs aims to enhance this tissue-selective profile even further. The ideal SPRM would not only suppress the growth of uterine fibroids and endometriosis but also preserve the protective effects of estrogen on bone and the cardiovascular system. portico.org It would achieve this without disrupting normal ovarian estrogen production or causing irregular bleeding. portico.org

A deeper understanding of the molecular basis of tissue selectivity is guiding this research. oup.com The differential expression of PR isoforms (PR-A and PR-B) and the recruitment of cell-specific coactivators and corepressors are key factors that determine a compound's activity in a given tissue. nih.govoup.com By exploiting these mechanisms, researchers hope to design SPRMs with optimized therapeutic windows and minimal side effects. For instance, new SPRMs are being investigated for their potential in treating conditions beyond traditional gynecological disorders, such as osteoporosis, by targeting PR-mediated pathways. mdpi.com

Advanced Drug Discovery and Development Methodologies for Progesterone Receptor Ligands

The quest for novel progesterone receptor ligands like asoprisnil ecamate is being accelerated by advanced drug discovery and development methodologies. oup.com Computational techniques are playing an increasingly vital role in this process. researchgate.netfrontiersin.org

Structure-Based Drug Design (SBDD) and Virtual Screening: High-throughput docking and virtual screening allow researchers to rapidly screen large compound libraries to identify potential lead molecules that bind to the progesterone receptor. researchgate.netfrontiersin.org By using the three-dimensional structure of the PR's ligand-binding domain, scientists can predict how different molecules will interact with the receptor, facilitating the design of compounds with specific agonist or antagonist profiles. ntu.edu.sgbio-integration.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational dynamics of the progesterone receptor when it binds to a ligand. ntu.edu.sgntu.edu.sg Understanding these dynamic changes is crucial for predicting the biological activity of a compound and for designing molecules that can induce a desired receptor conformation.

Pharmacophore-Based Screening: This ligand-based approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) necessary for a molecule to interact with the progesterone receptor. researchgate.net This information can then be used to search for novel compounds that fit the pharmacophore model.

These advanced computational methods, often combined with artificial intelligence and machine learning, are expediting the identification and optimization of promising new PR ligands, moving them from initial discovery to preclinical and clinical development more efficiently. researchgate.netntu.edu.sg

Translational Research Gaps and Opportunities in Gynecological Disorder Therapeutics

Translational research, which bridges the gap between basic science and clinical practice, is essential for advancing the treatment of gynecological disorders. xtalks.comresearchgate.net Despite progress, significant gaps and opportunities remain in this area.

Knowledge Gaps: There is a need for a more comprehensive understanding of the pathophysiology of conditions like endometriosis and uterine fibroids at the molecular level. xtalks.comnih.gov Identifying all the factors and pathways involved in these diseases will reveal new therapeutic targets. For instance, while progesterone and its receptors are known to play a key role, further research is needed to elucidate the complex interplay of various signaling pathways. researchgate.netbohrium.com

Opportunities for Advancement:

Improved Animal Models: Developing animal models that more accurately mimic human gynecological diseases is crucial for preclinical testing of new therapies. nih.gov

Biomarker Discovery: Identifying reliable biomarkers for diagnosis, prognosis, and treatment response would significantly improve the management of these conditions.

Personalized Medicine: Research into genetic variants of the progesterone receptor and other relevant genes could lead to more personalized treatment approaches, tailoring therapies to individual patients. mdpi.com

Interdisciplinary Collaboration: Fostering collaboration between basic scientists, clinicians, and pharmaceutical researchers is key to accelerating the translation of laboratory discoveries into effective clinical treatments. xtalks.comnih.gov

Addressing these translational research gaps will be critical for realizing the full potential of novel therapeutics like next-generation SPRMs and improving health outcomes for women with gynecological disorders. mckinsey.comnih.gov

Q & A

Q. What is the molecular mechanism of Asoprisnil ecamate as a selective progesterone receptor modulator (SPRM)?

this compound binds selectively to progesterone receptors (PRs) with mixed agonist/antagonist activity, modulating receptor conformation and co-regulator recruitment. This SPRM activity suppresses ovulation in preclinical models at doses ≥1 mg/kg and induces unique endometrial changes, including mucification and inhibition of epithelial proliferation . Methodologically, receptor binding assays (e.g., competitive radioligand displacement) and transcriptional activation studies in PR-transfected cells are critical for characterizing its mechanism. Dose-dependent effects on endometrial histology in rodent models further validate its tissue-selective profile .

Q. What structural features of this compound contribute to its SPRM activity?

The compound’s 11β-benzaldoxime substituent and 17α-methoxy group are critical for PR binding and partial agonism. Comparative structural analysis with analogs (e.g., J867, J956) reveals that modifications to the C17 and C11 positions alter receptor affinity and functional activity . Researchers should use X-ray crystallography or molecular docking simulations to map interactions between these moieties and PR ligand-binding domains .

Q. Which experimental models are commonly used to study this compound’s pharmacological effects?

- In vitro : PR-transfected cell lines (e.g., COS-7, HeLa) for transcriptional assays .

- In vivo : Ovariectomized rodent models for endometrial effects; primate models (e.g., cynomolgus monkeys) for reproductive toxicity .

- Clinical : Phase 3 trials assessing endometrial thickness via MRI and transvaginal ultrasound .

Advanced Research Questions

Q. How do contradictory findings on this compound’s endometrial effects inform translational research?

Preclinical studies report dose-dependent endometrial thinning in rodents, while clinical trials (e.g., 24-month extensions) show increased endometrial thickness (mean +6.2 mm at 25 mg) and cystic changes in humans . To resolve contradictions:

- Compare species-specific PR isoform expression (e.g., PR-A/PR-B ratios).

- Analyze study design variables: treatment duration, imaging modalities (MRI vs. histology), and hormonal context (e.g., estrogen priming) .

- Table 1: Endometrial Changes in Clinical Studies

| Dose (mg) | Endometrial Thickness (mm) | Cyst Incidence | Invasive Procedures Required |

|---|---|---|---|

| 10 | +3.4 (baseline: 10.9) | 23% | 18% (hysteroscopy/D&C) |

| 25 | +6.2 (baseline: 13.9) | 40% | 30% (hysteroscopy/D&C) |

| Data from Stewart et al., 2019 |

Q. What methodological challenges arise when studying this compound’s off-target effects in non-reproductive tissues?

Evidence of melanosome export inhibition in HEMn-DP melanocytes (IC₅₀: 20–30 μM) suggests systemic effects beyond PR modulation . Key challenges:

- Specificity : Use PR-knockout models to distinguish PR-dependent vs. independent pathways.

- Assay Design : Combine tyrosinase activity assays (cell-free vs. intracellular) with dendrite morphology quantification in melanocytes .

- Safety Profiling : Cross-validate findings in human keratinocytes (e.g., HaCaT cells) to assess topical applicability .

Q. How can researchers address disparities in this compound’s impact on uterine fibroids vs. normal myometrial cells?

In fibroid cells, Asoprisnil upregulates MMP-1 (collagenase) and downregulates TIMP-1/2 at ≥10⁻² M, whereas normal myometrial cells show no significant changes . Methodological considerations:

- Model Selection : Use primary cell cultures to preserve tissue-specific signaling.

- Dose Optimization : Conduct dose-response studies (10⁻⁹–10⁻⁴ M) to identify therapeutic windows.

- Pathway Analysis : Employ Western blotting or RNA-seq to map ECM remodeling pathways (e.g., EMMPRIN/MMP axis) .

Data Contradiction Analysis

Q. Why do in vitro and in vivo studies yield conflicting results on this compound’s melanogenic activity?

In B16F10 cells, Asoprisnil inhibits melanosome export without affecting intracellular melanin synthesis, whereas in vivo pigmentation models may show systemic PR-mediated effects . Resolving this requires:

- Compartment-Specific Assays : Separate extracellular vs. intracellular melanin quantification.

- PR Isoform Knockdown : Use siRNA to test PR dependency in melanocytes .

Methodological Best Practices

- Chemical Characterization : Always verify purity (≥95% by HPLC) and stability (storage at –20°C) .

- Dose Translation : Adjust preclinical doses using body surface area normalization for human equivalence .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.